2-(Quinolin-6-yl)prop-2-en-1-ol

Catalog No.
S13976078
CAS No.
2056020-57-4
M.F
C12H11NO
M. Wt
185.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Quinolin-6-yl)prop-2-en-1-ol

CAS Number

2056020-57-4

Product Name

2-(Quinolin-6-yl)prop-2-en-1-ol

IUPAC Name

2-quinolin-6-ylprop-2-en-1-ol

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

InChI

InChI=1S/C12H11NO/c1-9(8-14)10-4-5-12-11(7-10)3-2-6-13-12/h2-7,14H,1,8H2

InChI Key

FDPZMSMONRHEJS-UHFFFAOYSA-N

Canonical SMILES

C=C(CO)C1=CC2=C(C=C1)N=CC=C2

2-(Quinolin-6-yl)prop-2-en-1-ol is a chemical compound characterized by its unique structure, which combines a quinoline moiety with a prop-2-en-1-ol functional group. The molecular formula for this compound is C12H11NOC_{12}H_{11}NO, and it has a molecular weight of approximately 185.22 g/mol. The compound features a quinoline ring, which is a bicyclic aromatic heterocycle containing nitrogen, known for its diverse biological activities. The presence of the propenol group enhances its reactivity and potential applications in various fields, including medicinal chemistry and materials science.

The synthesis of 2-(Quinolin-6-yl)prop-2-en-1-ol typically involves the condensation of quinoline derivatives with propenol precursors. A common reaction pathway includes:

  • Condensation Reaction: The reaction of quinoline-6-carbaldehyde with propenol under basic conditions (e.g., using sodium hydroxide or potassium carbonate) leads to the formation of 2-(Quinolin-6-yl)prop-2-en-1-ol. This reaction is often carried out in organic solvents like ethanol or methanol at elevated temperatures.
  • Purification: The resulting product can be purified through recrystallization or chromatography to achieve higher yields and purity.

2-(Quinolin-6-yl)prop-2-en-1-ol has been investigated for its potential biological activities, which include:

  • Antimicrobial Properties: Exhibiting activity against various bacterial strains.
  • Anticancer Activity: The compound's mechanism may involve intercalation with DNA, inhibiting DNA synthesis, and leading to cell death.
  • Enzyme Inhibition: It may inhibit specific enzymes or receptors, disrupting cellular processes and exerting biological effects .

The synthesis methods for 2-(Quinolin-6-yl)prop-2-en-1-ol can be categorized into laboratory-scale and industrial-scale processes:

Laboratory Scale

  • Condensation of Quinoline Derivatives: Using quinoline derivatives and propenol under basic conditions.
  • Reaction Conditions: Typically performed in an organic solvent at elevated temperatures.

Industrial Scale

  • Optimization for Higher Yields: Similar reaction conditions as laboratory synthesis but optimized for efficiency.
  • Use of Continuous Flow Reactors: These systems enhance scalability and yield in industrial production .

The applications of 2-(Quinolin-6-yl)prop-2-en-1-ol are diverse and include:

  • Medicinal Chemistry: As a lead compound for developing new therapeutic agents targeting various diseases.
  • Material Science: Utilized in the production of dyes, catalysts, and materials with specific electronic properties.
  • Research

Studies on the interactions of 2-(Quinolin-6-yl)prop-2-en-1-ol with biological targets have revealed that:

  • DNA Intercalation: The quinoline ring can intercalate with DNA, leading to inhibition of replication.
  • Enzyme Inhibition: Potential inhibition of various enzymes involved in cellular metabolism, contributing to its anticancer properties .

Several compounds share structural similarities with 2-(Quinolin-6-yl)prop-2-en-1-ol, each exhibiting unique properties:

Compound NameStructure FeaturesUnique Properties
QuinolineParent compound with antimicrobial propertiesKnown for its broad-spectrum biological activities
Quinolin-2-oneA derivative used in drug synthesisImportant in medicinal chemistry
Quinolin-6-yl-propanolReduced form with different biological activitiesExhibits distinct pharmacological profiles

Uniqueness: 2-(Quinolin-6-yl)prop-2-en-1-ol is unique due to its combination of the quinoline ring and the propenol group, which confers distinct chemical reactivity and biological activity compared to these similar compounds .

XLogP3

2.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

185.084063974 g/mol

Monoisotopic Mass

185.084063974 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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